1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-3-13-7-8-14-17(11-13)31-23(24-14)25-19(15-5-4-10-29-15)18(21(27)22(25)28)20(26)16-9-6-12(2)30-16/h4-11,19,27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJSZVNPLJXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and structural analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure that includes a benzo[d]thiazole moiety, furan rings, and a pyrrolone framework. Its molecular formula is C22H20N2O5S, with a molecular weight of approximately 420.44 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates that derivatives containing the benzo[d]thiazole and furan moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | 8 µg/mL |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Studies involving similar benzothiazole derivatives have shown inhibition of pro-inflammatory cytokines, indicating that this compound may modulate inflammatory pathways .
Case Study: Inhibition of TNF-alpha Production
In vitro assays demonstrated that the target compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with significant reductions observed at concentrations above 10 µM.
The biological activity of this compound is likely attributed to its ability to interact with various enzymes and receptors involved in inflammation and microbial resistance. For instance, compounds with similar structures have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-1 | Competitive | 12 |
| COX-2 | Non-competitive | 15 |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing benzothiazole and furan moieties have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of benzothiazole can act against a variety of pathogens, including bacteria and fungi, making them valuable in the development of new antibiotics .
-
Anticancer Properties :
- The structural features of this compound suggest potential anticancer activity. Similar compounds have been shown to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells, which could be a promising avenue for cancer therapy .
- Enzyme Inhibition :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Organic Photovoltaics :
- Fluorescent Materials :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several benzothiazole derivatives, including those structurally similar to the target compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this structure.
Case Study 2: Anticancer Activity
Research focused on a series of pyrrole-based compounds revealed that those with furan and benzothiazole groups exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
